molecular formula C19H21N3O4S B5573380 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No.: B5573380
M. Wt: 387.5 g/mol
InChI Key: QEIMJDYICRKWOK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12527733 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity

Methanesulfonamide derivatives, such as those mentioned in the retrieved papers, often feature in crystallographic studies to understand their molecular conformations and bonding characteristics. For instance, studies on various N-substituted methanesulfonamides provide insights into their conformational preferences, hydrogen bonding patterns, and molecular packing in the solid state. These structural analyses are foundational in medicinal chemistry, where the conformational stability and intermolecular interactions of a compound can significantly influence its biological activity and solubility (Gowda, Foro, & Fuess, 2007).

Synthesis and Characterization

The synthesis and characterization of methanesulfonamide derivatives, as described in the literature, illustrate the versatility of these compounds as intermediates in organic synthesis. For example, the use of methanesulfonyl as a protective group in the synthesis of complex molecules demonstrates its utility in facilitating reactions under specific conditions and yielding products with high purity (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Such synthetic strategies are essential in the development of pharmaceuticals and novel materials.

Biological and Chemical Research Applications

Some methanesulfonamide derivatives have been explored for their biological activities, including their roles as inhibitors or substrates in enzymatic reactions. The study of quinolinyl sulfonamides as inhibitors for methionine aminopeptidase, for instance, underscores the potential of methanesulfonamide derivatives in drug discovery, particularly as antimicrobial and anticancer agents (Huang, Xie, Ma, Hanzlik, & Ye, 2006). Furthermore, the corrosion inhibition properties of certain quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides highlight their applications in materials science, protecting metals from degradation in acidic environments (Olasunkanmi, Obot, & Ebenso, 2016).

Mechanism of Action

The mechanism of action for this compound is not specified .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-7-6-10-16(14(13)2)22(27(3,25)26)12-19(24)21-11-18(23)20-15-8-4-5-9-17(15)21/h4-10H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIMJDYICRKWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.